Kinase Selectivity Profile vs. PP2 and PP3
The core 4-(phenylamino)pyrazolo[3,4-d]pyrimidine scaffold exhibits tunable kinase selectivity determined by N1 and C4 substituents. The closest well-characterized analogs PP2 and PP3 provide the quantitative baseline: PP2 inhibits Src-family kinases (Lck IC50 4 nM, Fyn IC50 5 nM) with weak EGFR activity (IC50 480 nM), while PP3 is an EGFR inhibitor (IC50 2.7 μM) devoid of Src activity . The target compound's substitution pattern—N1-(3-methylphenyl) with C4-NH-(4-bromophenyl)—represents a distinct pharmacophoric combination for which docking studies in the pyrazolo[3,4-d]pyrimidine series have demonstrated that N1-p-bromophenyl and C3-methyl groups engage in substantial hydrophobic interactions with the target protein [1]. These structural features are predicted to produce a kinase selectivity fingerprint distinct from both PP2 and PP3, though direct enzyme profiling data for the target compound remain to be published.
| Evidence Dimension | Kinase inhibition profile (Src vs. EGFR selectivity) |
|---|---|
| Target Compound Data | Not yet determined in published enzymatic assays; structural analogs (N1-p-bromophenyl, C3-methyl pyrazolo[3,4-d]pyrimidines) demonstrate hydrophobic binding interactions critical for target engagement [1] |
| Comparator Or Baseline | PP2: Lck IC50 = 4 nM, Fyn IC50 = 5 nM, EGFR IC50 = 480 nM; PP3: EGFR IC50 = 2.7 μM |
| Quantified Difference | PP2 Src/EGFR selectivity ratio ≈ 120-fold; PP3 lacks Src activity entirely. Target compound's substitution pattern is structurally orthogonal to both but quantitative selectivity data are not yet available. |
| Conditions | PP2 and PP3 data: in vitro kinase assays using recombinant enzymes ; target compound structural inference from docking studies on DHFR/TS enzymes [1] |
Why This Matters
For researchers designing kinase selectivity panels, the target compound's N1-(3-methylphenyl) and C4-NH-(4-bromophenyl) pattern provides a distinct pharmacophoric entry point orthogonal to PP2 and PP3, enabling exploration of selectivity space that neither tool compound covers, but direct head-to-head IC50 data are required before procurement for specific kinase targets.
- [1] El-Kalyoubi, S. A.; Agili, F. A.; Zordok, W. A.; El-Sayed, A. S.; El-Metwaly, N. M. Novel Glu-Based Pyrazolo[3,4-d]pyrimidine Analogues: Design, Synthesis and Biological Evaluation as DHFR and TS Dual Inhibitors. J. Enzyme Inhib. Med. Chem. 2023, 38 (1), 2203879. View Source
